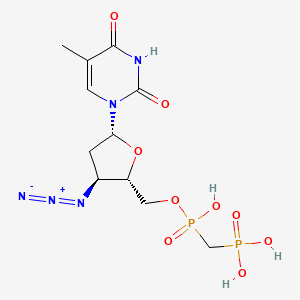![molecular formula C23H31FO5 B12793913 (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one CAS No. 2820-85-1](/img/structure/B12793913.png)
(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC 48621 involves several steps, starting with the preparation of the core imidazopyridine structure. The synthetic route typically includes:
Formation of the Imidazopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluoro and pyridinyl groups through substitution reactions.
Final Assembly: Coupling of the butynyl side chain to the imidazopyridine core.
Industrial production methods for NSC 48621 would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.
Análisis De Reacciones Químicas
NSC 48621 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens can be used to substitute hydrogen atoms on the aromatic rings, leading to different derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
NSC 48621 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of mGluR5 and its effects on various chemical pathways.
Biology: The compound is employed in research to understand the role of mGluR5 in cellular processes and signaling pathways.
Medicine: NSC 48621 is being investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease, depression, and anxiety disorders
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
NSC 48621 exerts its effects by modulating the activity of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its activity. This modulation affects various downstream signaling pathways, which can lead to therapeutic effects in conditions like Parkinson’s disease and anxiety disorders .
Comparación Con Compuestos Similares
NSC 48621 is unique in its specific modulation of mGluR5. Similar compounds include:
Basimglurant: Another mGluR5 negative allosteric modulator with potential therapeutic applications.
Fenobam: A compound that also targets mGluR5 but has different pharmacokinetic properties.
Mavoglurant: Similar in function but differs in its chemical structure and clinical applications.
These compounds share the common feature of targeting mGluR5 but differ in their chemical structures, pharmacokinetics, and specific therapeutic potentials .
Propiedades
Número CAS |
2820-85-1 |
|---|---|
Fórmula molecular |
C23H31FO5 |
Peso molecular |
406.5 g/mol |
InChI |
InChI=1S/C23H31FO5/c1-20-7-5-15(25)9-14(20)3-4-16-17(20)6-8-21(2)18(16)10-19(24)23(21)22(28-13-29-23)11-26-12-27-22/h9,16-19H,3-8,10-13H2,1-2H3/t16-,17+,18+,19+,20+,21+,22?,23-/m1/s1 |
Clave InChI |
DUZDHQGHFJXJSZ-PNTQTDCASA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]45C6(COCO6)OCO5)F)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C45C6(COCO6)OCO5)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


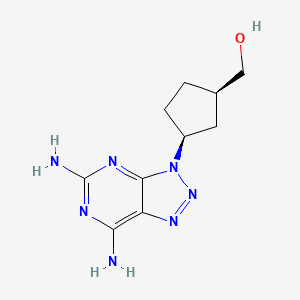


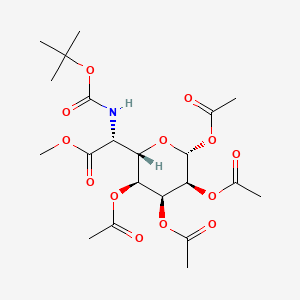

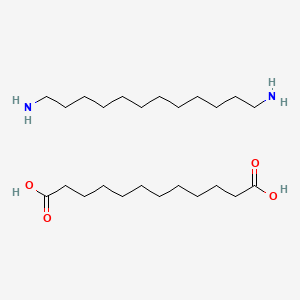
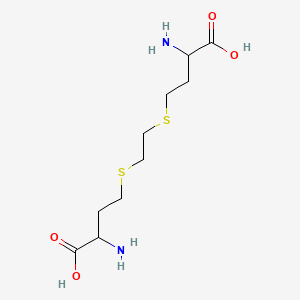

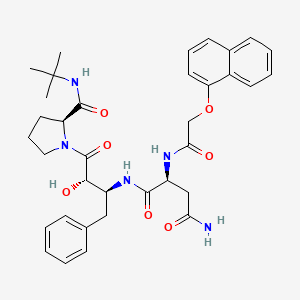

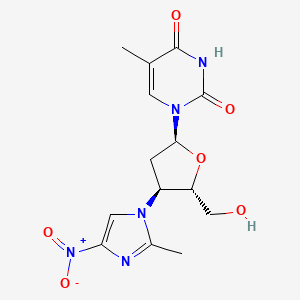
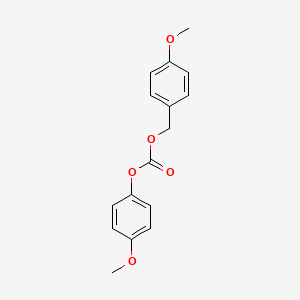
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
